molecular formula C15H22N2O4 B5240095 4-[5-(4-nitrophenoxy)pentyl]morpholine

4-[5-(4-nitrophenoxy)pentyl]morpholine

Cat. No.: B5240095
M. Wt: 294.35 g/mol
InChI Key: QTKPBWWPUDOQGJ-UHFFFAOYSA-N
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Description

4-[5-(4-Nitrophenoxy)pentyl]morpholine (CAS: 5367-26-0) is a morpholine derivative characterized by a pentyl chain bridging a 4-nitrophenoxy group and the morpholine nitrogen. Its molecular formula is C₁₅H₂₂N₂O₄, with a molecular weight of 294.3462 g/mol and a density of 1.15 g/cm³ . The compound’s structure combines the electron-withdrawing nitro group with the flexibility of a pentyl chain, which may enhance lipophilicity and influence its reactivity in organic or pharmaceutical applications.

Properties

IUPAC Name

4-[5-(4-nitrophenoxy)pentyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c18-17(19)14-4-6-15(7-5-14)21-11-3-1-2-8-16-9-12-20-13-10-16/h4-7H,1-3,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTKPBWWPUDOQGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCCCOC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(4-nitrophenoxy)pentyl]morpholine typically involves a multi-step process:

    Nucleophilic Substitution: The initial step involves the nucleophilic substitution of 4-nitrophenol with 1-bromopentane to form 4-nitrophenylpentyl ether.

    Formation of Morpholine Derivative: The 4-nitrophenylpentyl ether is then reacted with morpholine under basic conditions to yield 4-[5-(4-nitrophenoxy)pentyl]morpholine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[5-(4-nitrophenoxy)pentyl]morpholine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products

    Reduction: 4-[5-(4-aminophenoxy)pentyl]morpholine.

    Substitution: Various substituted morpholine derivatives depending on the reagents used.

Scientific Research Applications

4-[5-(4-nitrophenoxy)pentyl]morpholine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.

    Material Science: The compound can be utilized in the development of novel polymers and materials with specific electronic properties.

    Biological Studies: It serves as a tool for studying the interactions of morpholine derivatives with biological systems.

Mechanism of Action

The mechanism of action of 4-[5-(4-nitrophenoxy)pentyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • Substituent Flexibility: The pentyl chain in the target compound introduces conformational flexibility absent in derivatives with direct aryl attachments (e.g., 4-(4-nitrophenyl)morpholine). This may enhance solubility in non-polar solvents .
  • Heteroatom Effects : Replacing morpholine’s oxygen with sulfur (thiomorpholine derivatives) alters electronic properties and reactivity due to sulfur’s larger size and polarizability .

Physical and Chemical Properties

Property 4-[5-(4-Nitrophenoxy)pentyl]morpholine 4-(4-Nitrophenyl)morpholine 4-(4-Nitrophenyl)thiomorpholine
Molecular Weight (g/mol) 294.35 222.22 (C₁₀H₁₂N₂O₃) 238.33 (C₁₀H₁₂N₂O₂S)
Melting Point Not reported 132–135°C (analogous) Not reported
Lipophilicity High (due to pentyl chain) Moderate Moderate (S increases polarity)
Crystal Structure Not reported Chair conformation Likely distorted chair

Notes:

  • The pentyl chain in the target compound likely increases its boiling point (~443.8°C) compared to simpler aryl derivatives .
  • Thiomorpholine derivatives may exhibit distinct crystal packing due to sulfur’s larger atomic radius .

Contrasts :

  • The target compound’s extended alkyl chain could make it more suitable for surfactant-like applications, whereas 4-(4-nitrophenyl)morpholine’s compact structure favors crystallographic studies .

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